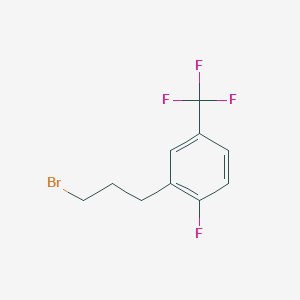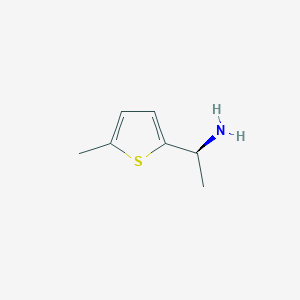
(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-(5-Methylthiophen-2-yl)ethan-1-amine,” also known as (S)-5-methyl-2-(methylthio)phenethylamine, is a chiral amine compound. Its chemical structure consists of a thiophene ring substituted with a methyl group and an aminoethyl side chain. The stereochemistry at the chiral center gives rise to the (S)-enantiomer.
Méthodes De Préparation
Synthetic Routes
Several synthetic routes lead to the preparation of this compound. Here are two common methods:
-
Reductive Amination:
- Starting from 5-methylthiophene-2-carbaldehyde, reductive amination with an appropriate amine source (e.g., methylamine) yields the desired (S)-1-(5-Methylthiophen-2-yl)ethan-1-amine.
- The reductive step typically involves a reducing agent like sodium cyanoborohydride or sodium borohydride.
- Enantioselective synthesis can be achieved using chiral catalysts or resolving agents.
-
Alkylation of 5-Methylthiophene:
- 5-Methylthiophene can be alkylated with an appropriate halide (e.g., methyl iodide) under basic conditions.
- The resulting intermediate can then undergo reductive amination to form the target compound.
Industrial Production
Industrial-scale production methods often involve efficient and scalable processes. specific details regarding large-scale synthesis are proprietary and may not be publicly available.
Analyse Des Réactions Chimiques
Reactions
Oxidation: The aminoethyl side chain can undergo oxidation to form an imine or an oxime.
Reduction: Reduction of the imine or oxime leads back to the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reductive Amination:
Major Products
The major product is the (S)-enantiomer of 1-(5-Methylthiophen-2-yl)ethan-1-amine.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its chiral nature and potential biological activity.
Agrochemicals: It could be explored for pesticide or herbicide development.
Materials Science: The thiophene moiety is relevant in organic electronics and conductive polymers.
Mécanisme D'action
The exact mechanism of action for this compound depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise mode of action.
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
(1S)-1-(5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |
Clé InChI |
CODYMUAFGSPBNA-LURJTMIESA-N |
SMILES isomérique |
CC1=CC=C(S1)[C@H](C)N |
SMILES canonique |
CC1=CC=C(S1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


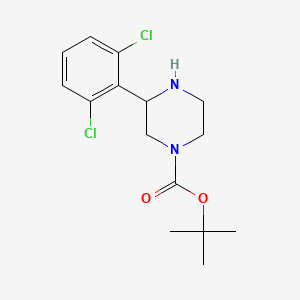
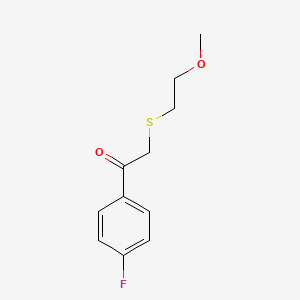
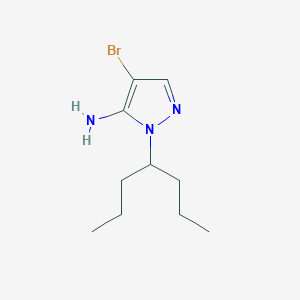

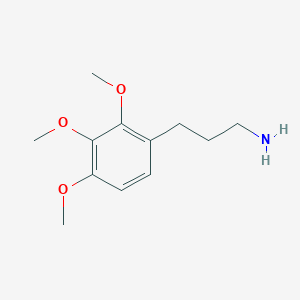
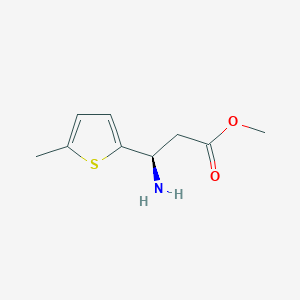
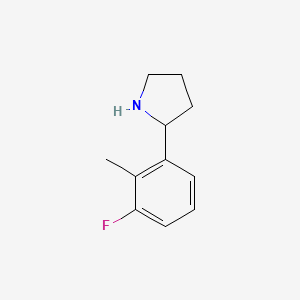
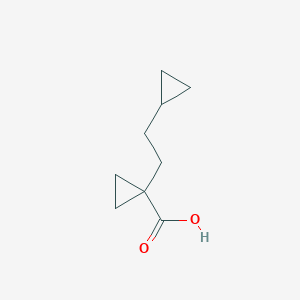
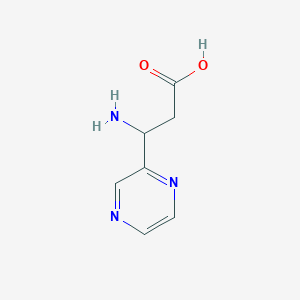
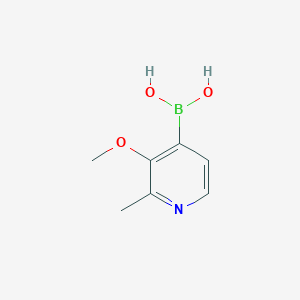
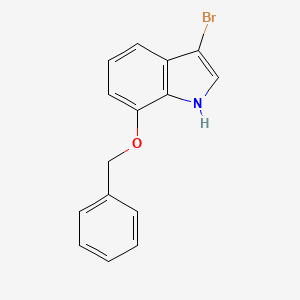
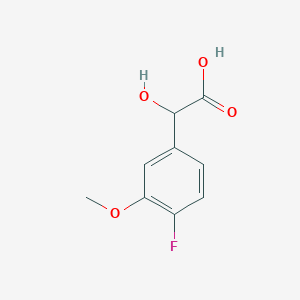
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
